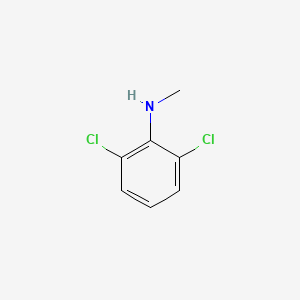
2,6-Dichloro-N-methylaniline
Overview
Description
2,6-Dichloro-N-methylaniline is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is a colorless to pale yellow solid and is used in various chemical synthesis processes.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-N-methylaniline . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as a person’s age, sex, genetic makeup, and health status can also influence how the compound is absorbed, distributed, metabolized, and excreted in the body, and thus its overall efficacy and potential side effects.
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-N-methylaniline exhibits unique allosteric modulator properties, enabling it to bind to distinct sites on a single protein and change its functions . It has shown to inhibit population growth in certain bacteria by binding to DNA gyrase and topoisomerase IV enzymes .
Cellular Effects
The cellular effects of this compound are primarily observed in its ability to inhibit bacterial growth. By binding to DNA gyrase and topoisomerase IV enzymes, it interferes with the supercoiling of DNA, a critical process for DNA replication and transcription .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication. By binding to these enzymes, this compound inhibits their function, thereby preventing the bacteria from replicating their DNA and ultimately inhibiting their growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-N-methylaniline can be synthesized through several methods. One common method involves the reduction of 2,6-dichloronitrobenzene using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with hydrogen gas being bubbled through a solution of 2,6-dichloronitrobenzene in a suitable solvent like ethanol .
Another method involves the halogenation of N-methylaniline. This process includes the chlorination of N-methylaniline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at a controlled temperature to ensure selective chlorination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound often employs the reduction of 2,6-dichloronitrobenzene due to its efficiency and scalability. The process involves large-scale hydrogenation reactors where the nitro compound is reduced to the corresponding aniline derivative under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form N-methyl-2,6-dichloroaniline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: N-methyl-2,6-dichloroaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-methylaniline: Similar structure but with chlorine atoms at the 2 and 4 positions.
2,6-Dichloroaniline: Lacks the methyl group on the nitrogen atom.
2,6-Dichlorobenzylamine: Contains a benzyl group instead of a methyl group on the nitrogen atom.
Uniqueness
2,6-Dichloro-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms at the 2 and 6 positions and a methyl group on the nitrogen atom makes it a valuable intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
2,6-dichloro-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJFKKCYRHRKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562162 | |
| Record name | 2,6-Dichloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56462-00-1 | |
| Record name | 2,6-Dichloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
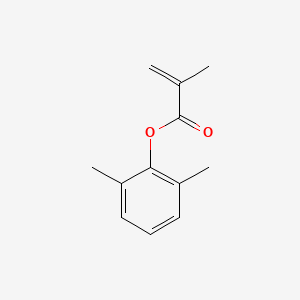
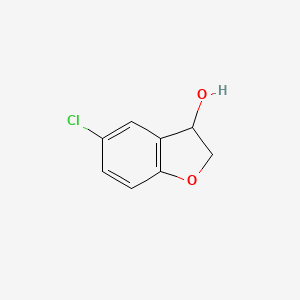
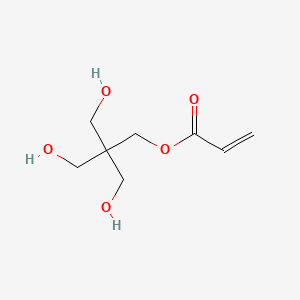
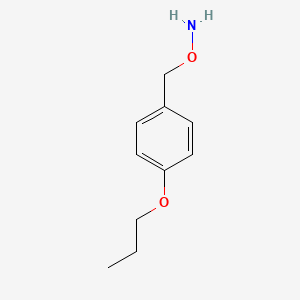
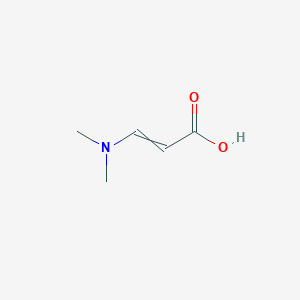
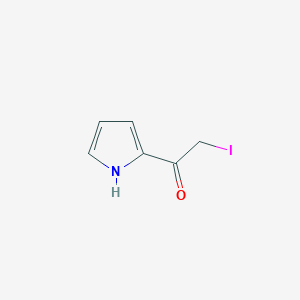
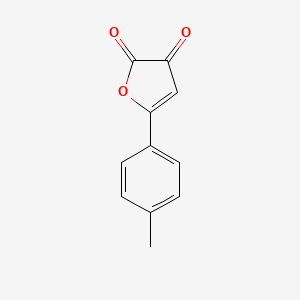
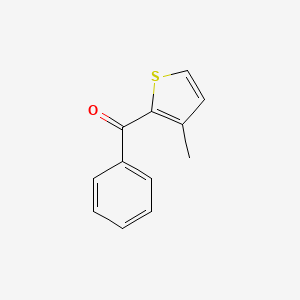
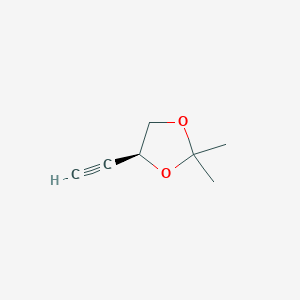
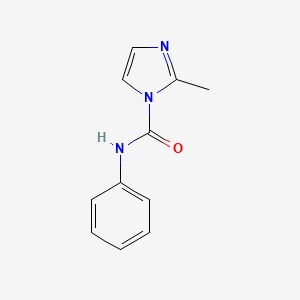
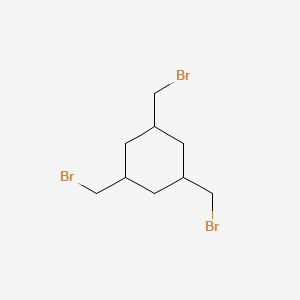
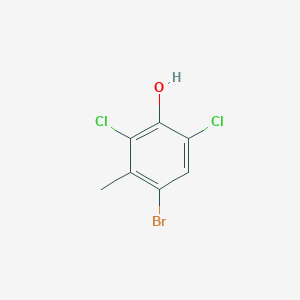
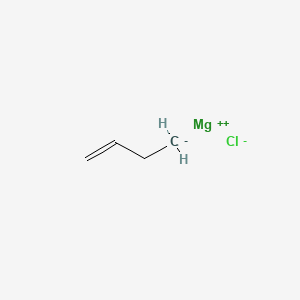
![Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B3053771.png)
